1-Chloropyrrolo[1,2-a]pyrazine
Overview
Description
1-Chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolopyrazine core with a chlorine substituent. This structure is a key fragment in various pharmacologically active compounds and is of interest due to its potential biological activities.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]pyrazine derivatives has been explored through various methods. One approach involves the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react with 2,3-dichloropyrido[2,3-b]pyrazine to afford tricyclic structures . Another method describes the synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole, which includes electrophilic substitution and 1,3-dipolar cycloaddition reactions . Additionally, a palladium-catalyzed heteroannulation process has been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes .
Molecular Structure Analysis
Ab initio calculations have been carried out to understand the molecular structure of pyrrolo[1,2-a]pyrazine. These studies help in investigating the basic chemistry of the compound, including its reactivity towards various reagents and the formation of salts by quaternization of the nonbridgehead nitrogen .
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrazine derivatives undergo a variety of chemical reactions. For instance, N-ylides obtained from pyrrolo[1,2-a]pyrazine salts can undergo 1,3-dipolar cycloaddition to yield various dipyrrolopyrazine structures . Acylation reactions have also been reported, where esters, nitriles, and amides of dipyrrolo[1,2-a:2',1'-c]pyrazines are synthesized .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloropyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure. For example, the introduction of a trifluoromethyl group to the pyrrolo[1,2-a]pyrazine system can lead to reactions with O- and N-nucleophiles, resulting in the transformation of the trifluoromethyl group to amide and amidine groups . The hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines can lead to the formation of octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs .
Scientific Research Applications
-
Pharmaceuticals and Bioactive Molecules
- Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings .
- Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
-
Antimicrobial Activity
-
Kinase Inhibition
-
Drug Discovery
-
Antitumor Activity
-
Antioxidant Activity
Safety And Hazards
Future Directions
Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, have shown potential therapeutic value . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1-chloropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDOWHLPZJHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576495 | |
Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloropyrrolo[1,2-a]pyrazine | |
CAS RN |
136927-64-5 | |
Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.